molecular formula C19H18FN3O3S B6011463 (2Z)-2-[(2E)-2-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE

(2Z)-2-[(2E)-2-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B6011463
M. Wt: 387.4 g/mol
InChI Key: CKMIJCIOMXXYQA-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(2E)-2-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and is further modified with ethoxy and fluorophenyl groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-2-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the hydrazone intermediate, which is then subjected to cyclization to form the thiazolidinone ring. Key reagents include ethoxybenzaldehyde, fluorophenylmethanol, and thiosemicarbazide. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This involves the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-2-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

(2Z)-2-[(2E)-2-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has been studied extensively for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-2-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Hydrazones: Used in various chemical syntheses and as intermediates in pharmaceutical production.

    Fluorophenyl derivatives: Studied for their biological activity and potential therapeutic applications.

Uniqueness

What sets (2Z)-2-[(2E)-2-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(2Z)-2-[(E)-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-2-25-17-9-14(10-21-23-19-22-18(24)12-27-19)5-8-16(17)26-11-13-3-6-15(20)7-4-13/h3-10H,2,11-12H2,1H3,(H,22,23,24)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMIJCIOMXXYQA-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN=C2NC(=O)CS2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N=C\2/NC(=O)CS2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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